Cyclohexylmethyl-thiourea
Overview
Description
Cyclohexylmethyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl-thiourea can be synthesized through the reaction of cyclohexylmethylamine with isothiocyanates. The general reaction involves the nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl-sulfoxide, while reduction may produce cyclohexylmethylamine.
Scientific Research Applications
Cyclohexylmethyl-thiourea has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research explores its potential as an antithyroid agent and its role in drug development.
Industry: It finds applications in the production of polymers, dyes, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of cyclohexylmethyl-thiourea involves its interaction with specific molecular targets. For instance, as an antithyroid agent, it inhibits thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. This inhibition reduces the production of thyroid hormones, making it useful in treating hyperthyroidism. Additionally, its ability to form hydrogen bonds and interact with metal ions makes it effective in various catalytic and coordination processes.
Comparison with Similar Compounds
Cyclohexylmethyl-thiourea can be compared with other thiourea derivatives such as:
Phenylthiourea: Known for its use in genetic studies and as a bittering agent.
Methylthiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Ethylthiourea: Employed in the rubber industry as a vulcanization accelerator.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and binding properties. Its cyclohexylmethyl group provides steric hindrance and hydrophobic interactions, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
cyclohexylmethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUQNWMRFWSAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474023 | |
Record name | Cyclohexylmethyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-28-2 | |
Record name | Thiourea, N-(cyclohexylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66892-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylmethyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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